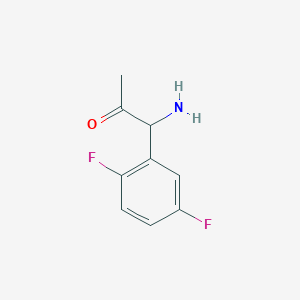

1-Amino-1-(2,5-difluorophenyl)acetone

CAS No.:

Cat. No.: VC17504961

Molecular Formula: C9H9F2NO

Molecular Weight: 185.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2NO |

|---|---|

| Molecular Weight | 185.17 g/mol |

| IUPAC Name | 1-amino-1-(2,5-difluorophenyl)propan-2-one |

| Standard InChI | InChI=1S/C9H9F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3 |

| Standard InChI Key | SLSGSNORKUJKPP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)F)F)N |

Introduction

1-Amino-1-(2,5-difluorophenyl)acetone is an organic compound with significant relevance in both synthetic chemistry and biological research. Its unique structure, characterized by the presence of an amino group and a difluorophenyl moiety, makes it a valuable intermediate in various chemical reactions. This compound is classified under the category of amino ketones, known for their diverse applications in pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 1-Amino-1-(2,5-difluorophenyl)acetone typically involves the following steps:

-

Starting Material: 2,5-Difluorobenzaldehyde is used as the starting material.

-

Reductive Amination: The aldehyde is subjected to reductive amination with ammonia or primary amines in the presence of a reducing agent.

-

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Applications in Research

1-Amino-1-(2,5-difluorophenyl)acetone has several notable applications in both academic research and industrial settings. Its unique structure and reactivity make it a valuable asset in the development of pharmaceuticals and agrochemicals. The compound's potential for further development underscores its significance in chemical research.

Biological Activity

The mechanism of action for 1-Amino-1-(2,5-difluorophenyl)acetone primarily involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the difluorophenyl group engages in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume